2-(2,4-dichlorophenoxy)-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)acetamide
Description
This compound features a 1,3,4-thiadiazole core substituted with a methylsulfonyl (-SO₂CH₃) group at the 5-position and a 2,4-dichlorophenoxy acetamide moiety at the 2-position.
Properties
Molecular Formula |
C11H9Cl2N3O4S2 |
|---|---|
Molecular Weight |
382.2 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(5-methylsulfonyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C11H9Cl2N3O4S2/c1-22(18,19)11-16-15-10(21-11)14-9(17)5-20-8-3-2-6(12)4-7(8)13/h2-4H,5H2,1H3,(H,14,15,17) |
InChI Key |
CONKGOSZKBWIOY-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(S1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)acetamide typically involves the following steps:
Formation of the Dichlorophenoxy Group: The dichlorophenoxy group is synthesized by reacting 2,4-dichlorophenol with chloroacetic acid under basic conditions to form 2-(2,4-dichlorophenoxy)acetic acid.
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with methylsulfonyl chloride under acidic conditions to form 5-(methylsulfonyl)-1,3,4-thiadiazole.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs and environmental impact. Common industrial practices include the use of continuous flow reactors and automated synthesis systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)acetamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)acetamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Substituent Variations on the Thiadiazole Ring
The biological and physicochemical properties of 1,3,4-thiadiazole derivatives are highly dependent on substituents. Key analogs and their features are summarized below:
Key Observations:
- Electron-Withdrawing vs. This may enhance bioavailability but reduce membrane permeability .
Biological Activity
2-(2,4-dichlorophenoxy)-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)acetamide is a synthetic organic compound with notable biological activities. This compound features a dichlorophenoxy group and a thiadiazole ring, contributing to its diverse pharmacological properties. This article explores its biological activity, including antimicrobial, anticancer, and herbicidal effects, supported by data tables and relevant research findings.
- Molecular Formula : C₁₇H₁₃Cl₂N₃O₅S
- Molecular Weight : 442.3 g/mol
- CAS Number : 886923-32-6
Antimicrobial Activity
Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. In particular, the presence of the thiadiazole moiety enhances the activity against various bacterial strains.
| Compound | Bacterial Strain | MIC (μg/mL) | Activity |
|---|---|---|---|
| 2-(2,4-dichlorophenoxy)-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)acetamide | Staphylococcus aureus | 32.6 | Moderate |
| 2-(2,4-dichlorophenoxy)-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)acetamide | Escherichia coli | 62.5 | Marginal |
The compound has shown promising results against both Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated that derivatives containing halogen substitutions enhance antibacterial activity .
Antifungal Activity
The compound also exhibits antifungal properties against common pathogens such as Candida albicans and Aspergillus niger.
| Compound | Fungal Strain | Inhibition (%) | MIC (μg/mL) |
|---|---|---|---|
| Thiadiazole Derivative | Candida albicans | 58% | 32–42 |
| Thiadiazole Derivative | Aspergillus niger | 66% | 32–42 |
The antifungal activity is attributed to the structural features of the thiadiazole ring which interacts with fungal cell membranes .
Anticancer Activity
Thiadiazole derivatives have been investigated for their potential anticancer properties. The compound's mechanism involves the inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines.
Case Study : A study evaluated the anticancer effects of several thiadiazole derivatives against human cancer cell lines. The results indicated that compounds with a similar structure to 2-(2,4-dichlorophenoxy)-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)acetamide showed significant cytotoxicity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within microbial and tumor cells. The dichlorophenoxy group mimics natural plant hormones (auxins), leading to uncontrolled growth in plants (herbicidal effect), while the thiadiazole moiety enhances interaction with microbial enzymes and cellular structures.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
